molecular formula C21H29N5O2S B11244368 3-(Pyrrolidin-1-YL)-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-YL]pyridazine

3-(Pyrrolidin-1-YL)-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-YL]pyridazine

Cat. No.: B11244368
M. Wt: 415.6 g/mol
InChI Key: LFNYCDMYXLVLEV-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-1-YL)-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-YL]pyridazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with pyrrolidine and piperazine groups, along with a trimethylbenzenesulfonyl moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidin-1-YL)-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-YL]pyridazine typically involves multi-step organic reactions. One common approach is to start with the pyridazine core and introduce the pyrrolidine and piperazine groups through nucleophilic substitution reactions. The trimethylbenzenesulfonyl group can be introduced via sulfonylation reactions using appropriate sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-1-YL)-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-YL]pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of sulfonyl groups.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to desulfonylated derivatives.

Scientific Research Applications

3-(Pyrrolidin-1-YL)-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-YL]pyridazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-1-YL)-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-YL]pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the trimethylbenzenesulfonyl group, in particular, differentiates it from other similar compounds and contributes to its unique properties.

Properties

Molecular Formula

C21H29N5O2S

Molecular Weight

415.6 g/mol

IUPAC Name

3-pyrrolidin-1-yl-6-[4-(2,4,5-trimethylphenyl)sulfonylpiperazin-1-yl]pyridazine

InChI

InChI=1S/C21H29N5O2S/c1-16-14-18(3)19(15-17(16)2)29(27,28)26-12-10-25(11-13-26)21-7-6-20(22-23-21)24-8-4-5-9-24/h6-7,14-15H,4-5,8-13H2,1-3H3

InChI Key

LFNYCDMYXLVLEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCC4)C

Origin of Product

United States

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